2-cyclopropyl-N'-[(E)-(3-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide
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Overview
Description
2-cyclopropyl-N’-[(E)-(3-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with transition metals . This compound, in particular, has garnered interest for its potential biological activities and its role in the synthesis of other complex molecules.
Preparation Methods
The synthesis of 2-cyclopropyl-N’-[(E)-(3-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The general synthetic route can be summarized as follows:
Starting Materials: Cyclopropyl hydrazide and 3-hydroxybenzaldehyde.
Reaction Conditions: The reaction mixture is heated under reflux in ethanol or methanol.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
2-cyclopropyl-N’-[(E)-(3-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
2-cyclopropyl-N’-[(E)-(3-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor and its pharmacological applications.
Coordination Chemistry: The compound forms stable complexes with transition metals, making it useful in the study of bioinorganic chemistry.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N’-[(E)-(3-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The molecular pathways involved include inhibition of key enzymes in metabolic pathways, which can lead to various biological effects.
Comparison with Similar Compounds
2-cyclopropyl-N’-[(E)-(3-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide can be compared with other Schiff base hydrazones such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities
Properties
Molecular Formula |
C20H17N3O2 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-cyclopropyl-N-[(E)-(3-hydroxyphenyl)methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C20H17N3O2/c24-15-5-3-4-13(10-15)12-21-23-20(25)17-11-19(14-8-9-14)22-18-7-2-1-6-16(17)18/h1-7,10-12,14,24H,8-9H2,(H,23,25)/b21-12+ |
InChI Key |
USLFRXQXAQPZJE-CIAFOILYSA-N |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=CC=C4)O |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=CC=C4)O |
Origin of Product |
United States |
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